molecular formula C9H12O2 B14375436 Non-4-en-6-ynoic acid CAS No. 88663-52-9

Non-4-en-6-ynoic acid

Cat. No.: B14375436
CAS No.: 88663-52-9
M. Wt: 152.19 g/mol
InChI Key: PJNNEEAKHMAMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Non-4-en-6-ynoic acid is a branched-chain unsaturated carboxylic acid characterized by a conjugated system of a double bond (en) at position 4 and a triple bond (yn) at position 4. This unique structure confers distinct chemical reactivity and physical properties compared to saturated or singly unsaturated analogs.

Key structural features:

  • Molecular formula: Likely C₉H₁₂O₂ (inferred from naming conventions).
  • Functional groups: Carboxylic acid (-COOH), double bond (C4), and triple bond (C6).
  • Stereochemical complexity: Potential isomerism due to unsaturated bonds.

Properties

CAS No.

88663-52-9

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

non-4-en-6-ynoic acid

InChI

InChI=1S/C9H12O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2,7-8H2,1H3,(H,10,11)

InChI Key

PJNNEEAKHMAMNA-UHFFFAOYSA-N

Canonical SMILES

CCC#CC=CCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of non-4-en-6-ynoic acid typically involves the use of alkynylation reactions. One common method is the coupling of an alkyne with an appropriate alkene precursor under catalytic conditions. For instance, the use of palladium-catalyzed cross-coupling reactions can effectively produce this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or nickel, is common in these processes. Additionally, the reaction conditions are optimized to favor the formation of the desired product while minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Non-4-en-6-ynoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

Non-4-en-6-ynoic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which non-4-en-6-ynoic acid exerts its effects is largely dependent on its ability to participate in various chemical reactions. The presence of both alkene and alkyne groups allows it to interact with a wide range of molecular targets. For instance, in biological systems, it can act as a substrate for enzymes that catalyze oxidation or reduction reactions, thereby influencing metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Its hydrophobicity aligns with trends in unsaturated fatty acids, where increased unsaturation reduces water solubility .

Reactivity and Stability

  • Thermal stability: this compound is expected to exhibit lower thermal stability than nonanoic acid due to strain from conjugated unsaturation. This mirrors dodeca-4,6-diynoic acid, which decomposes above 100°C .
  • Biological activity: En-yn systems are often explored in medicinal chemistry for their antimicrobial properties. For example, hexenoic acid derivatives show moderate antifungal activity .

Limitations and Knowledge Gaps

  • Direct experimental data on this compound remains scarce, necessitating extrapolation from analogs.
  • Conflicting solubility predictions arise from differing methodologies in hydrophobicity modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.